molecular formula C8H9NO B1627588 4-Methoxy-2-vinylpyridine CAS No. 30566-80-4

4-Methoxy-2-vinylpyridine

Cat. No. B1627588
CAS RN: 30566-80-4
M. Wt: 135.16 g/mol
InChI Key: JDCZVPGVCBQBDL-UHFFFAOYSA-N
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Description

4-Methoxy-2-vinylpyridine (MVP) is a heterocyclic compound that belongs to the pyridine family. It is a colorless liquid with a pungent odor and is highly reactive due to the presence of a vinyl group. MVP is widely used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Precision Polymerization

4-Methoxy-2-vinylpyridine has been utilized in stereospecific catalytic precision polymerization processes. Notably, yttrium complexes have been employed to polymerize 2-vinylpyridine (2VP) with moderate to high activities, resulting in polymers with varied tacticities. This demonstrates the utility of 4-Methoxy-2-vinylpyridine derivatives in creating specific polymer structures (Altenbuchner et al., 2015).

Hemocompatibility in Biomaterials

Research has explored modifying the structure of 4-vinylpyridine-based polymers to enhance biocompatibility, particularly in the context of hemocompatibility. This modification is crucial for its application in biomaterials, as demonstrated through studies on human red blood cells (Allison, Applegate, & Youngblood, 2007).

Catalysis in Organic Synthesis

Poly(4-vinylpyridine) has been used as a catalyst in the synthesis of benzopyrans and dihydropyranochromenes. This application capitalizes on its green, commercially available, and recyclable properties, offering benefits like mild reaction conditions and high yields (Albadi, Mansournezhad, & Akbari Balout-Bangan, 2014).

Electrochemical Applications

In the field of electrochemistry, poly(4-vinylpyridine) has been used to develop metallopolymers for hydrogen evolution, showcasing its effectiveness in catalysis similar to cobalt polypyridyl complexes (Kap, Ülker, Nune, & Karadaş, 2018).

Electropolymerized Coatings

Studies on the electropolymerization of 4-vinylpyridine have explored its ability to form high-quality films on metallic electrodes, demonstrating its potential in creating specialized coatings (Lebrun, Deniau, Tanguy, & Lécayon, 2008).

Polymer Blends

Research has shown that poly(4-vinylpyridine) and poly(2-vinylpyridine) are miscible with certain methacrylates, offering insights into polymer blend properties and applications (Cesteros, Meaurio, & Katime, 1993).

Functionalization of Carbon Nanotubes

4-Vinylpyridine derivatives have been used in the functionalization of carbon nanotubes, showing potential in applications like drug delivery and optical sensors (Su et al., 2011).

properties

IUPAC Name

2-ethenyl-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-3-7-6-8(10-2)4-5-9-7/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCZVPGVCBQBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595605
Record name 2-Ethenyl-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30566-80-4
Record name 2-Ethenyl-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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